![molecular formula C19H14N2O6S B8044243 1-[4-(4-nitrophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide](/img/structure/B8044243.png)
1-[4-(4-nitrophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide
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Overview
Description
1-[4-(4-nitrophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide is a complex organic compound characterized by the presence of a nitrophenyl group, a sulfonyloxy group, and a phenylmethanimine oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-nitrophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Sulfonation: The addition of a sulfonyl group to the nitrophenyl compound, typically using sulfur trioxide or chlorosulfonic acid.
Formation of Phenylmethanimine Oxide: This step involves the reaction of aniline with formaldehyde and subsequent oxidation to form the phenylmethanimine oxide moiety.
Coupling Reaction: The final step involves coupling the sulfonyloxyphenyl and phenylmethanimine oxide intermediates under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-nitrophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The sulfonyloxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups replacing the sulfonyloxy group.
Scientific Research Applications
1-[4-(4-nitrophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-nitrophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide involves its interaction with specific molecular targets and pathways. For example, its nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The sulfonyloxy group can enhance the compound’s solubility and reactivity, facilitating its interaction with target molecules. The phenylmethanimine oxide moiety may contribute to the compound’s stability and overall biological activity.
Comparison with Similar Compounds
1-[4-(4-nitrophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide can be compared with similar compounds such as:
4-nitrophenyl sulfone: Lacks the phenylmethanimine oxide moiety, resulting in different reactivity and applications.
4-nitrophenylmethanimine oxide: Lacks the sulfonyloxy group, affecting its solubility and chemical properties.
Phenylmethanimine oxide derivatives: Varying the substituents on the phenyl ring can lead to compounds with different biological activities and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[4-(4-nitrophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6S/c22-20(16-4-2-1-3-5-16)14-15-6-10-18(11-7-15)27-28(25,26)19-12-8-17(9-13-19)21(23)24/h1-14H/b20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBNGCVHYGAEQA-ZHZULCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])/[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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